Retinol Palmitate

Content Navigation

Free retinol's rapid degradation and dose-dependent irritation challenge product stability and compliance. Retinol palmitate overcomes these with a long-chain ester shield.

- >60% retention in accelerated food matrix tests ensures label-claim compliance through shelf life.

- Controlled-release mechanism eliminates acute erythema, enabling daily-use anti-aging formulations.

- Superior miscibility in lipid phases outperforms retinyl acetate for oil-based softgels and emulsions.

Procure with confidence for cosmetics, nutraceuticals, and fortified foods.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

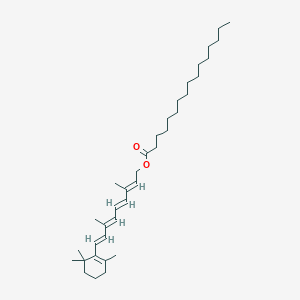

Retinol palmitate (vitamin A palmitate) is the preeminent esterified derivative of retinol, synthesized via the esterification of retinol with palmitic acid. As a highly lipophilic, high-molecular-weight (524.86 g/mol) compound, it serves as the primary commercial form of vitamin A for oil-based cosmetics, pharmaceuticals, and fortified foods. Its procurement value is anchored in its superior oxidative and thermal stability compared to free retinol, alongside its high miscibility in lipid matrices. By requiring endogenous enzymatic cleavage to yield active retinol, it provides a controlled-release mechanism that mitigates the severe local toxicity and rapid degradation typical of unesterified retinoids [1].

Research Fit

Prodrug requiring enzymatic hydrolysis to release retinol

Reported oxidation resistance but high photolability; formulation context review needed

Milder irritation context supports sensitive skin formulation research

Substituting retinol palmitate with free retinol or shorter-chain esters like retinyl acetate fundamentally alters product viability and safety. Free retinol is notoriously unstable, degrading rapidly via free radical chain reactions upon exposure to light, oxygen, or heat, and it frequently induces dose-dependent epidermal erythema and irritation at concentrations as low as 0.05%. Conversely, while retinyl acetate offers improved stability over retinol, its shorter acetate chain makes it more susceptible to moisture-driven hydrolysis and less miscible in heavy lipid phases. Retinol palmitate’s long 16-carbon palmitate chain maximizes lipophilicity and steric hindrance, ensuring superior retention in oil-continuous phases and significantly dampening immediate biological irritation through a required two-step metabolic conversion [1].

Substitution Risk

Higher irritation potential and faster metabolic conversion to retinoic acid may alter endpoint profile

More rapid RA formation may shift onset kinetics compared to the slow prodrug release of retinol palmitate

Different metabolic fate and reported RARα activation; bioactivity pathway may not transfer directly

Dark Storage and Emulsion Stability vs. Retinol

In comparative degradation studies, esterified retinoids demonstrate marked superiority in dark-storage retention. When evaluated over a 6-hour period without UV exposure, retinyl palmitate maintained >97% retention, whereas free retinol degraded rapidly to 90.40% due to its high susceptibility to oxidation. Furthermore, in formulated emulsion systems, retinyl palmitate exhibits the highest overall stability among the three forms (retinol, retinyl acetate, retinyl palmitate), driven by the steric and electronic protection afforded by the long-chain palmitate moiety [1].

| Evidence Dimension | Dark-storage retention (6 hours) |

| Target Compound Data | >97% retention (Retinyl Palmitate) |

| Comparator Or Baseline | 90.40% retention (Free Retinol) |

| Quantified Difference | >6.6% higher absolute retention in short-term un-irradiated storage |

| Conditions | 0.001 M samples, 25 °C, dark conditions |

High baseline oxidative stability is critical for maximizing shelf-life in liquid and emulsion-based commercial formulations without requiring extreme inert-gas packaging.

Reduced Skin Irritation via Controlled Activation

Free retinol induces statistically significant epidermal thickening and irritation at concentrations starting at 0.05%, limiting its safe formulation window. In contrast, retinyl palmitate requires a two-step enzymatic hydrolysis by skin esterases to become active retinoic acid. This metabolic bottleneck prevents acute retinoid receptor saturation. Consequently, regulatory bodies and safety assessments permit retinyl palmitate at significantly higher concentrations (up to 0.55% or higher) compared to retinol (capped around 0.3%), reflecting its substantially wider therapeutic index and lower erythema risk[1].

| Evidence Dimension | Maximum safe formulation concentration (regulatory/safety threshold) |

| Target Compound Data | Up to 0.55% (Retinyl Palmitate) |

| Comparator Or Baseline | 0.30% (Free Retinol) |

| Quantified Difference | ~83% higher allowable concentration due to reduced irritation |

| Conditions | Topical cosmetic and dermatological safety assessments |

Enables formulators to deliver higher total retinoid payloads without triggering consumer rejection due to skin irritation and dermatitis.

Matrix Degradation Resistance vs. Retinol

In complex agricultural matrices containing endogenous lipases (such as native wheat bran systems), retinyl esters demonstrate significantly higher survivability than free retinol. During a 3-day accelerated storage test, retinyl palmitate maintained a retention rate of 61.5%, whereas free retinol was almost entirely degraded, retaining only 3.13%. The ester bond in retinyl palmitate provides a critical defensive barrier against rapid oxidative and enzymatic breakdown in mixed lipid-aqueous environments [1].

| Evidence Dimension | Retention in native wheat bran model system (3 days) |

| Target Compound Data | 61.5 ± 1.5% retention (Retinyl Palmitate) |

| Comparator Or Baseline | 3.13 ± 0.07% retention (Free Retinol) |

| Quantified Difference | >58% higher absolute retention |

| Conditions | Accelerated storage (70% relative humidity, 60 °C) in native wheat bran and soy oil |

Essential for procurement in food fortification and complex nutraceuticals where endogenous enzymes rapidly destroy unprotected retinol.

Oil-Phase Stability vs. Retinyl Acetate

While retinyl acetate (MW: 328.49 g/mol) is a preferred ester for dry blending and solid dosage forms due to its crystalline stability, retinyl palmitate (MW: 524.86 g/mol) is structurally optimized for lipid environments. The 16-carbon palmitic acid chain significantly increases its LogP and fat solubility. In oil-continuous phases and high-heat processing, retinyl palmitate resists moisture-driven degradation and phase separation far better than the shorter-chain acetate, making it the definitive choice for softgels, cosmetic emulsions, and liquid fortificants [1].

| Evidence Dimension | Optimal formulation matrix and lipophilicity |

| Target Compound Data | High stability and miscibility in oil/lipid media (Retinyl Palmitate) |

| Comparator Or Baseline | Moderate thermal stability, sensitive to moisture in liquids (Retinyl Acetate) |

| Quantified Difference | Palmitate chain provides ~60% higher molecular weight (524.86 vs 328.49 g/mol), driving extreme lipophilicity |

| Conditions | Emulsion and oil-based product manufacturing |

Dictates procurement choice: buyers must select palmitate for liquid/oil formulations and reserve acetate for dry-powder or direct-compression applications.

High-Tolerance Cosmetic Emulsions

Because retinyl palmitate requires enzymatic conversion to become active, it drastically reduces the acute erythema and dermatitis associated with free retinol. It is the procurement standard for daily-use anti-aging creams, sensitive-skin formulations, and broad-spectrum cosmetic emulsions where long-term stability and consumer compliance are prioritized over immediate, aggressive retinoid action [1].

Liquid Supplements and Softgel Capsules

Driven by its long 16-carbon fatty acid chain, retinyl palmitate exhibits exceptional miscibility and stability in oil-continuous phases. Unlike retinyl acetate, which is better suited for dry tableting, retinyl palmitate is the optimal precursor for oil-based liquid drops, softgel capsules, and lipid-based nutraceuticals [2].

Food Fortification in Complex Matrices

In agricultural and food matrices (e.g., fortified flours, dairy, and baked goods) where endogenous lipases and high moisture can rapidly degrade free retinol, retinyl palmitate provides a robust steric and chemical shield. Its proven 60%+ retention in accelerated matrix testing ensures that fortified foods meet regulatory label claims through the end of their shelf life[3].

Application Fit Matrix

References

- [1] Adverse local effects of retinol and retinyl esters in the skin. Norwegian Scientific Committee for Food Safety (VKM) (2013).

- [2] Vitamin A Acetate vs. Palmitate: Which One Is Better for Your Formula? Tianhecheng Biotechnology (2025).

- [3] Conversion of Retinyl Palmitate to Retinol by Wheat Bran Endogenous Lipase Reduces Vitamin A Stability. MDPI Foods (2023).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 53 of 587 companies. For more detailed information, please visit ECHA C&L website;

Of the 27 notification(s) provided by 534 of 587 companies with hazard statement code(s):;

H315 (29.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H360 (81.09%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (14.23%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (64.98%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Retinoic acid receptor (RAR)

NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Skin conditioning

General Manufacturing Information

Explore Compound Types